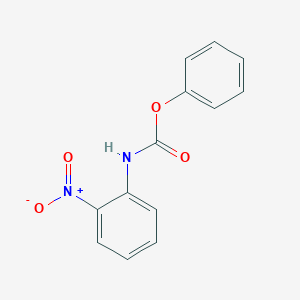

Phenyl 2-nitrophenylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

29091-47-2 |

|---|---|

Molecular Formula |

C13H10N2O4 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

phenyl N-(2-nitrophenyl)carbamate |

InChI |

InChI=1S/C13H10N2O4/c16-13(19-10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h1-9H,(H,14,16) |

InChI Key |

WAECYDDRTDAXDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies for Phenyl 2 Nitrophenylcarbamate and Analogous Aryl/nitrophenyl Carbamates

Classical Rearrangement Approaches in Carbamate (B1207046) Synthesis

Rearrangement reactions represent a cornerstone of organic synthesis, providing powerful tools for transforming one functional group into another, often with a change in the carbon skeleton. The Hofmann and Curtius rearrangements are notable examples that proceed through an isocyanate intermediate, which can be trapped by alcohols or phenols to furnish carbamates.

Hofmann Rearrangement Protocols and Mechanistic Considerations

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out using bromine in an aqueous solution of a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.com A key feature of this reaction is the formation of an isocyanate intermediate, which, if trapped by an alcohol or phenol (B47542) instead of being hydrolyzed, yields a carbamate. wikipedia.orgstackexchange.com

The mechanism proceeds through several distinct steps:

N-Bromination: The reaction initiates with the deprotonation of the primary amide by the base, followed by an α-substitution reaction with bromine to form an N-bromoamide intermediate. wikipedia.orgmasterorganicchemistry.com

Anion Formation: A second deprotonation of the N-bromoamide by the base generates a bromoamide anion. wikipedia.org

Rearrangement: The crucial rearrangement step occurs as the alkyl or aryl group (R) attached to the carbonyl carbon migrates to the nitrogen atom, concurrently with the departure of the bromide ion. This concerted step results in the formation of an isocyanate (R-N=C=O). wikipedia.org

Carbamate Formation: In the presence of an alcohol or phenol (R'OH), the electrophilic isocyanate is intercepted by the nucleophilic hydroxyl group. This addition reaction forms the stable carbamate product. wikipedia.org If water is the nucleophile, the intermediate carbamic acid decarboxylates to yield a primary amine. wikipedia.org

Recent advancements have focused on developing greener and more efficient protocols. For instance, organo-catalytic systems, particularly those based on hypervalent iodine, have been developed for the environmentally friendly conversion of carboxamides to carbamates. eurekaselect.com Additionally, an electrochemical version of the Hofmann rearrangement has been reported, which uses sodium bromide (NaBr) as a mediator, thereby avoiding the direct use of hazardous halogens like bromine. rsc.org

Table 1: Key Features of the Hofmann Rearrangement for Carbamate Synthesis

| Feature | Description |

| Starting Material | Primary Amide (R-CONH₂) |

| Key Reagents | Bromine (Br₂) or N-Bromosuccinimide (NBS), Strong Base (e.g., NaOH), Alcohol/Phenol (R'-OH) |

| Key Intermediate | Isocyanate (R-N=C=O) |

| Final Product | Carbamate (R-NHCOOR') |

| Mechanistic Hallmark | Migration of an R group from carbonyl carbon to nitrogen with loss of a halide. |

Curtius Rearrangement and its Application in Aryl Carbamate Synthesis

The Curtius rearrangement provides another versatile pathway to isocyanates, and subsequently to carbamates, starting from carboxylic acids. nih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. nih.govorganic-chemistry.org The reaction is highly regarded for its broad functional group tolerance and the complete retention of stereochemistry of the migrating group. nih.gov

The synthetic sequence is as follows:

Acyl Azide Formation: The process begins with the conversion of a carboxylic acid into an activated derivative, such as an acyl chloride or a mixed anhydride. This activated species is then treated with an azide source, typically sodium azide, to form the corresponding acyl azide. organic-chemistry.orgresearchgate.net One-pot procedures have been developed where the carboxylic acid is reacted directly with reagents like diphenylphosphoryl azide (DPPA) or a combination of a chloroformate and sodium azide. nih.govorganic-chemistry.org

Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes a concerted rearrangement. The R group migrates from the carbonyl carbon to the adjacent nitrogen as dinitrogen gas is expelled. This concerted mechanism avoids the formation of a discrete nitrene intermediate. wikipedia.org

Trapping to Form Carbamates: The resulting isocyanate is then trapped in situ by an alcohol or phenol present in the reaction mixture. This nucleophilic addition yields the desired carbamate product. nih.govwikipedia.org This method is particularly useful for synthesizing protected anilines (as aryl carbamates) from aromatic carboxylic acids. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Hofmann and Curtius Rearrangements for Carbamate Synthesis

| Aspect | Hofmann Rearrangement | Curtius Rearrangement |

| Starting Material | Primary Amide | Carboxylic Acid (via Acyl Azide) |

| Key Intermediate | N-Bromoamide | Acyl Azide |

| Byproducts | Halide salts, water | Nitrogen gas (N₂) |

| Reaction Conditions | Strongly basic | Typically neutral, requires heating |

| Advantages | Uses readily available amides | Very broad substrate scope, potentially explosive azide intermediate requires caution |

Phosgene-Based and Environmentally Benign Phosgene-Free Routes

Direct formation of the carbamate linkage without skeletal rearrangement offers a more straightforward approach. These methods traditionally relied on highly toxic phosgene (B1210022) and its derivatives but have evolved to include safer and more sustainable alternatives.

Synthesis via Alkyl Chloroformates and Isocyanates

The most direct and widely practiced methods for synthesizing carbamates involve the reaction of amines with chloroformates or the addition of alcohols to isocyanates. For the specific synthesis of Phenyl 2-nitrophenylcarbamate, two primary pathways exist:

From 2-Nitroaniline (B44862) and Phenyl Chloroformate: In this approach, 2-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. benthamopen.com Phenyl chloroformate itself is prepared from phenol and phosgene, highlighting the connection of this route to phosgene chemistry. google.com

From 2-Nitrophenol (B165410) and Phenyl Isocyanate: This pathway involves the nucleophilic attack of 2-nitrophenol on the highly electrophilic carbon of phenyl isocyanate. organic-chemistry.orgrsc.org This reaction is often highly efficient and may not require a catalyst, although bases can be used to accelerate the process by deprotonating the phenol.

These methods are robust and high-yielding but rely on precursors (chloroformates, isocyanates) that are often manufactured using phosgene, a substance with significant health and safety concerns. acs.org

Table 3: Direct Synthetic Routes to this compound

| Route | Nucleophile | Electrophile | Key Conditions |

| 1 | 2-Nitroaniline | Phenyl chloroformate | Presence of a base (e.g., pyridine) |

| 2 | 2-Nitrophenol | Phenyl isocyanate | Often proceeds without a catalyst |

Innovations in Carbon Dioxide Mediated Carbamate Formation

In the quest for greener chemical processes, carbon dioxide (CO₂) has emerged as an attractive C1 building block for synthesizing carbamates. nih.gov It is an abundant, non-toxic, and renewable alternative to phosgene-based reagents. acs.org The general strategy involves a three-component coupling of an amine, carbon dioxide, and an organic electrophile (e.g., an alkyl or aryl halide).

The mechanism typically begins with the reversible reaction between the amine and CO₂ to form a carbamic acid, which is deprotonated by a base to generate a carbamate anion. researchgate.netnih.gov This nucleophilic carbamate anion then displaces a leaving group from the electrophile in an S_N2 or S_NAr reaction to form the final carbamate product. The key challenge is to favor the reactivity of the carbamate anion over the starting amine, which is often more nucleophilic.

The success of CO₂-mediated carbamate synthesis hinges on the appropriate choice of base and catalyst to facilitate the key bond-forming steps.

Cesium Bases: Cesium carbonate (Cs₂CO₃) has proven to be a highly effective base for promoting the three-component coupling reaction. univie.ac.at Its efficacy is attributed to the high solubility of cesium carbamate intermediates in organic solvents and the "cesium effect," which enhances the nucleophilicity of the carbamate anion. This allows the reaction to proceed under mild conditions, often at room temperature and atmospheric pressure of CO₂.

Palladium: Palladium catalysts are widely used for C-N bond formation. In the context of carbamate synthesis, palladium complexes can catalyze the cross-coupling of aryl halides or triflates with a source of the carbamoyl (B1232498) group. One efficient method involves the palladium-catalyzed reaction of an aryl halide, sodium cyanate (B1221674) (as an isocyanate precursor), and an alcohol in a one-pot process. nih.govorganic-chemistry.org While not a direct CO₂ incorporation method, it represents a phosgene-free route to aryl carbamates. Other palladium-catalyzed systems focus on the reductive carbonylation of nitroaromatics to access isocyanates or carbamates directly, though this often requires high pressures of carbon monoxide rather than CO₂. researchgate.net

Iridium: Iridium-based catalysts have shown promise in the asymmetric synthesis of carbamates using CO₂. uit.nonih.gov Computational and experimental studies have shown that iridium complexes can activate allylic substrates toward nucleophilic attack by a carbamate anion formed in situ from an amine and CO₂. uit.nonih.gov In these systems, the iridium catalyst does not directly activate the CO₂ molecule. Instead, it generates a reactive electrophile (an iridium-allyl species) that is readily attacked by the carbamate nucleophile, which is formed separately with the assistance of an organic base. uit.nonih.gov This catalytic cycle enables the formation of complex chiral carbamates under mild conditions.

Polymer-Supported Catalysis for Sustainable Carbamate Synthesis

The quest for more sustainable and environmentally friendly chemical processes has led to the development of polymer-supported catalysts for carbamate synthesis. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and simplification of product purification cam.ac.ukraghunathpurcollege.ac.in.

One notable approach involves a three-component coupling reaction between carbon dioxide (CO₂), an amine, and an alkyl halide, facilitated by a polymer-supported base. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene immobilized on a polystyrene support (PS-DBU) has been effectively used. This method allows for the synthesis of various organic carbamates under mild conditions, such as atmospheric pressure of CO₂ and room temperature chemistryviews.org. The reaction proceeds in a one-pot manner, and the product can be isolated by simple filtration to remove the catalyst, followed by solvent evaporation. This protocol has been shown to be effective for a range of amines and alkyl halides, with the PS-DBU catalyst being recoverable and reusable for several cycles with minimal loss of activity chemistryviews.org. While a specific example for this compound is not detailed, the general applicability of this method suggests its potential for the reaction of 2-nitroaniline with a suitable phenyl halide and CO₂.

Another strategy employs polymer-anchored palladium(II) complexes as catalysts for the carbonylation of aryl halides rsc.org. These catalysts have demonstrated high activity and stability in alkoxycarbonylation and aminocarbonylation reactions. The reactions are typically carried out under CO pressure and are compatible with a variety of substituted aryl bromides, alcohols, and amines. The polymer-supported palladium catalyst can be easily recovered by filtration and reused multiple times without a significant drop in performance rsc.org. This methodology could be adapted for the synthesis of this compound through the palladium-catalyzed carbonylation of a suitable aryl halide in the presence of 2-nitroaniline and phenol.

The table below illustrates the potential for catalyst reusability in polymer-supported systems, a key feature of sustainable synthesis.

| Catalyst System | Substrates | Product Type | Key Advantage |

| PS-DBU/CO₂ | Amines, Alkyl Halides | Alkyl Carbamates | Mild reaction conditions, catalyst recyclability chemistryviews.org |

| Polymer-Anchored Pd(II) | Aryl Halides, Alcohols/Amines, CO | Aryl Carbamates/Amides | High stability and reusability of the catalyst rsc.org |

Synthesis Employing Activated Carbonyl Donors

Reactions Involving Di(2-Pyridyl) Carbonate and Related Activated Esters

Di(2-pyridyl) carbonate (DPC) serves as an efficient and convenient reagent for the alkoxycarbonylation of amines, leading to the formation of various functionalized carbamates nih.gov. This method is particularly advantageous as it overcomes limitations associated with more hazardous reagents like phosgene. The synthesis of DPC itself is straightforward, typically involving the reaction of 2-hydroxypyridine (B17775) with triphosgene (B27547) in the presence of a base nih.gov.

The general procedure for carbamate synthesis using DPC involves a two-step, one-pot process. First, an alcohol is reacted with DPC to form a mixed carbonate intermediate. This activated intermediate is then reacted with an amine to yield the desired carbamate in high yield and under mild conditions nih.gov. This methodology is applicable to a wide range of alcohols, including sterically hindered ones, and various amines.

For the synthesis of this compound, this strategy would involve the initial reaction of phenol with DPC to generate phenyl 2-pyridyl carbonate. Subsequent reaction of this intermediate with 2-nitroaniline would be expected to yield the target carbamate.

Illustrative Reaction Scheme:

Phenol + Di(2-pyridyl) carbonate → Phenyl 2-pyridyl carbonate + 2-Hydroxypyridine

Phenyl 2-pyridyl carbonate + 2-Nitroaniline → this compound + 2-Hydroxypyridine

Direct Synthesis from Nitrophenyl Carbonates with Amines and Alcohols

Nitrophenyl carbonates are highly reactive compounds that serve as excellent electrophilic partners in the synthesis of carbamates. Specifically, bis(p-nitrophenyl)carbonate has been utilized as a phenol-activating compound for the synthesis of aminoalkylphenyl carbamates google.com. This approach avoids the need for harsh reaction conditions.

More directly relevant is the use of bis(o-nitrophenyl) carbonate, which reacts with aliphatic amines under mild conditions to produce o-nitrophenyl carbamates in very high yields acs.org. The resulting o-nitrophenyl carbamates are themselves activated intermediates that can be further reacted with other nucleophiles.

In a direct synthesis of this compound, one could envision the reaction of bis(2-nitrophenyl) carbonate with aniline (B41778) or the reaction of diphenyl carbonate with 2-nitroaniline. The latter has been shown to be effective for the carbonylation of aromatic polyamines using diphenyl carbonate in the presence of a catalyst system comprising a carboxylic acid and a tertiary amine, achieving yields of up to 99% at mild temperatures nih.govgoogle.com.

The high reactivity of p-nitrophenyl carbonates with amines to form carbamates has been well-documented, with the reaction proceeding readily at room temperature nih.govbeilstein-journals.org. This reactivity is driven by the electron-withdrawing nature of the nitro group, which makes the carbonate carbonyl highly susceptible to nucleophilic attack and the nitrophenoxide a good leaving group.

The table below summarizes the reaction outcomes for the synthesis of various carbamates using nitrophenyl carbonate precursors, highlighting the high yields typically achieved.

| Nitrophenyl Carbonate Precursor | Amine/Alcohol | Product | Yield (%) |

| Bis(p-nitrophenyl)carbonate | N-ethylmethylamine | Aminoalkylphenyl carbamate | Not specified google.com |

| Bis(o-nitrophenyl) carbonate | Aliphatic amines | o-Nitrophenyl carbamates | High acs.org |

| Diphenyl carbonate | Aromatic polyamine | Aryl carbamate | up to 99 nih.govgoogle.com |

| p-Nitrophenyl carbonate of homopropargyl alcohol | DBN | γ-Lactam carbamate | 56 nih.govbeilstein-journals.org |

Emerging Methodologies for Aryl Carbamate Construction

One-Pot and Streamlined Purification-Free Protocols

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and purification-free protocols. A versatile one-pot procedure for the synthesis of substituted O-aryl carbamates involves the in situ formation of N-substituted carbamoyl chlorides from amines and a phosgene equivalent, followed by reaction with a phenol organic-chemistry.org. This method avoids the need to handle sensitive carbamoyl chloride intermediates directly and has a broad substrate scope, with reported yields of up to 99% organic-chemistry.orgresearchgate.net. The reaction is typically carried out in the presence of a base like pyridine, and elevated temperatures can enhance the reaction rate and yield researchgate.net.

Another streamlined, two-step procedure has been developed for the synthesis of N-aryl-N-hydroxy carbamates from nitroarenes. This involves a zinc-mediated reduction of the nitroarene in the presence of a chloroformate to trap the intermediate hydroxylamine, followed by solvolysis to yield the final product in excellent yields organic-chemistry.org. This approach eliminates the need for intermediate purification, significantly reducing reaction time and waste organic-chemistry.org.

Metal-Catalyzed C-N Cross-Coupling Strategies for Carbamates

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to carbamate formation is a significant area of research.

Palladium-Catalyzed Synthesis:

A powerful method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol organic-chemistry.orgmit.edu. This one-pot process proceeds through the in situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the carbamate organic-chemistry.orgmit.edu. This methodology is notable for its broad substrate scope, allowing for the synthesis of a wide variety of aryl carbamates, including important protecting groups like Fmoc and Teoc mit.edu. The use of aryl triflates as electrophiles expands the scope of the reaction to include alcohols that may not be compatible with other cross-coupling conditions mit.edu.

For the synthesis of this compound, this would entail the palladium-catalyzed coupling of a 2-nitrophenyl halide (e.g., 2-nitrochlorobenzene) with sodium cyanate in the presence of phenol. The reaction conditions typically involve a palladium precatalyst, a suitable phosphine (B1218219) ligand, and a base mit.edu.

The table below presents a selection of N-aryl carbamates synthesized via this palladium-catalyzed methodology, demonstrating its versatility.

| Aryl Halide/Triflate | Alcohol | Product | Yield (%) |

| 2,4-Dimethoxy-5-chloropyrimidine | Methanol | Methyl (2,4-dimethoxy-5-pyrimidinyl)carbamate | 86 mit.edu |

| 1-Naphthyl triflate | 2-(Trimethylsilyl)ethanol | 2-(Trimethylsilyl)ethyl (1-naphthyl)carbamate | 81 mit.edu |

| 4-Chlorobenzonitrile | 9-Fluorenylmethanol | 9-Fluorenylmethyl (4-cyanophenyl)carbamate | 83 mit.edu |

Copper-Catalyzed Synthesis:

Copper-catalyzed C-N cross-coupling reactions have also emerged as a valuable tool for the synthesis of N-aryl carbamates. These methods often offer a more economical alternative to palladium-based systems. One approach involves the copper-catalyzed coupling of aryl halides with primary carbamates researchgate.net. This strategy allows for the selective mono-arylation of primary carbamates to produce secondary arylcarbamates in excellent yields researchgate.net.

Another copper-catalyzed method involves the cross-coupling of (hetero)aryl chlorides with potassium cyanate in an alcohol solvent. This reaction, catalyzed by CuI in the presence of a suitable ligand, provides access to a diverse range of N-(hetero)aryl carbamates in good to excellent yields researchgate.net. This protocol could be adapted for the synthesis of this compound by using a 2-nitrophenyl halide as the coupling partner in phenol as the solvent/reagent.

Chemoselective Oxidation-Rearrangement Approaches

The synthesis of aryl carbamates, including nitro-substituted derivatives like this compound, can be effectively achieved through chemoselective oxidation-rearrangement reactions. A prominent example of this strategy is the Lossen rearrangement of N-arylhydroxamic acids. This method offers a valuable alternative to other rearrangement reactions like the Hofmann or Curtius rearrangements, as it often proceeds under milder conditions and avoids the use of potentially hazardous reagents such as hypervalent iodine compounds or explosive azides. sci-hub.seorganic-chemistry.orgnih.gov

A key development in this area is the use of N-methylimidazole (NMI) as a catalyst. NMI has been shown to accelerate the conversion of the intermediate isocyanate to the final carbamate product. sci-hub.seorganic-chemistry.orgnih.gov The process is typically initiated by activating the hydroxamic acid with an arylsulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, which facilitates the rearrangement at low temperatures. organic-chemistry.org This approach is notable for minimizing the formation of undesired hydroxamate-isocyanate dimers, which can be a significant side reaction in Lossen rearrangements. sci-hub.seorganic-chemistry.org

The reaction is generally carried out in a one-pot fashion where the hydroxamic acid is first treated with the activating agent, followed by the addition of the alcohol and the NMI catalyst. This methodology has been successfully applied to a variety of aryl hydroxamic acids and alcohols, demonstrating its broad applicability for the synthesis of analogous aryl/nitrophenyl carbamates. The reaction conditions are typically mild, making this approach suitable for substrates with sensitive functional groups. sci-hub.senih.gov

Detailed studies have shown that electron-withdrawing groups on the aromatic ring of the hydroxamic acid can influence the rate of rearrangement. organic-chemistry.org Nevertheless, a wide array of substituted aryl hydroxamic acids can be converted to their corresponding carbamates in good to excellent yields.

The following tables summarize the research findings for the synthesis of various aryl carbamates using this chemoselective oxidation-rearrangement approach.

Table 1: N-Methylimidazole-Catalyzed One-Pot Synthesis of Aryl Carbamates via Lossen Rearrangement

| Entry | Aryl Hydroxamic Acid | Alcohol | Activating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzohydroxamic acid | Benzyl (B1604629) alcohol | 4-Nitrobenzenesulfonyl chloride | NMI (10) | CH2Cl2 | 0 to 23 | 95 |

| 2 | 4-Methoxybenzohydroxamic acid | Benzyl alcohol | 4-Nitrobenzenesulfonyl chloride | NMI (10) | CH2Cl2 | 0 to 23 | 97 |

| 3 | 4-Chlorobenzohydroxamic acid | Benzyl alcohol | 4-Nitrobenzenesulfonyl chloride | NMI (10) | CH2Cl2 | 0 to 23 | 85 |

| 4 | 3,5-Dinitrobenzohydroxamic acid | Benzyl alcohol | 4-Nitrobenzenesulfonyl chloride | NMI (10) | CH2Cl2 | 0 to 23 | 59 |

| 5 | Benzohydroxamic acid | Isopropanol | 4-Nitrobenzenesulfonyl chloride | NMI (10) | CH2Cl2 | 0 to 23 | 88 |

| 6 | Benzohydroxamic acid | Phenol | 4-Nitrobenzenesulfonyl chloride | NMI (10) | CH2Cl2 | 0 to 23 | 75 |

Table 2: Substrate Scope of Aryl Hydroxamic Acids in the NMI-Catalyzed Carbamate Synthesis

| Entry | Aryl Group of Hydroxamic Acid | Product Carbamate | Yield (%) |

| 1 | Phenyl | Benzyl phenylcarbamate | 95 |

| 2 | 4-Methoxyphenyl | Benzyl (4-methoxyphenyl)carbamate | 97 |

| 3 | 4-Nitrophenyl | Benzyl (4-nitrophenyl)carbamate | 78 |

| 4 | 2-Chlorophenyl | Benzyl (2-chlorophenyl)carbamate | 82 |

| 5 | Naphthyl | Benzyl naphthylcarbamate | 91 |

While the direct synthesis of this compound using this specific method is not explicitly detailed in the cited literature, the successful synthesis of analogous compounds, such as benzyl (4-nitrophenyl)carbamate, strongly suggests the viability of this approach. The synthesis would theoretically proceed via the Lossen rearrangement of N-(2-nitrophenyl)benzohydroxamic acid, followed by trapping of the resulting 2-nitrophenylisocyanate with phenol. The established protocols for other aryl hydroxamic acids provide a solid foundation for the development of a specific procedure for this compound.

Reaction Mechanisms and Reactivity Profiles of Nitrophenyl Carbamates

Mechanistic Investigations of Carbamate (B1207046) Formation Pathways

The synthesis of nitrophenyl carbamates can be achieved through several routes, with the specific pathway often dictated by the chosen reactants and catalysts. Mechanistic studies have focused on understanding the intermediates and transition states involved in these transformations.

The formation of carbamates often proceeds through the nucleophilic attack of an amine on a carbonyl compound. For instance, the synthesis of p-nitrophenyl carbamate derivatives can involve the reaction of amines with p-nitrophenyl carbonate. This process involves a nucleophilic attack of the imine nitrogen onto the carbonyl carbon, followed by the elimination of a p-nitrophenoxide ion nih.gov.

A general method for preparing o-nitrophenyl carbamates involves reacting bis(o-nitrophenyl) carbonate with an amine, such as benzylamine, to form an intermediate like benzyl-o-nitrophenyl carbamate researchgate.net. Similarly, related compounds such as Phenyl N-(5-chloro-2-nitrophenyl)carbamate have been synthesized by reacting 5-chloro-2-nitroaniline (B48662) with phenyl carbonochloridate (B8618190) in the presence of a base like triethylamine (B128534) nih.gov. The reaction between amines and carbon dioxide is governed by factors like solvent, temperature, and pH, which determine the concentration of the carbamate in solution nih.gov. The rate-limiting step in the formation and breakdown of carbamates from weakly basic amines is the formation and cleavage of the carbon-nitrogen bond researchgate.net.

Computational studies, such as those using density functional theory (DFT), have been employed to investigate these pathways. For example, the catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate has been shown to proceed through intermediates formed after ligand dissociation from the catalyst, followed by hydrogenation steps nih.gov.

Transition metal catalysts, particularly those from Group VIII, play a crucial role in the synthesis of carbamates from nitroaromatic compounds. researchgate.net These catalyzed carbonylations are considered more environmentally benign alternatives to traditional methods. researchgate.net The synthesis can proceed via direct or indirect carbonylation processes. researchgate.net

Palladium-catalyzed reactions are prominent in this area. For instance, the synthesis of N-aryl carbamates can be achieved through the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol mit.edu. The catalytic cycle for these reactions often involves key steps such as ligand dissociation from the metal center, oxidative addition of the aryl halide to the metal, and subsequent reactions that form the carbamate product. Computational studies on Pd(PPh₃)₄-catalyzed carbamate synthesis have detailed mechanistic pathways that include the initial separation of phosphine (B1218219) ligands, interaction with the reactants, and dehydrogenation to facilitate the reaction nih.gov. The catalyst's role is to stabilize intermediates and lower the energy barriers for transformations like dehydrogenation and chlorine elimination nih.gov.

The use of transition metal catalysts also allows for the synthesis of complex N-heterocyclic compounds from cyclic carbamates through decarboxylation processes that generate zwitterionic intermediates nih.gov.

Advanced Strategies for Carbamate Cleavage and Deprotection

Due to their stability, the cleavage of carbamates often requires specific reagents or conditions. organic-chemistry.org Research has focused on developing mild and selective methods for deprotection, which is crucial in organic synthesis and for the design of prodrugs and chemical probes.

Various nucleophiles have been employed for the cleavage of carbamates under mild conditions.

Fluoride-Mediated Cleavage : Tetrabutylammonium fluoride (B91410) (TBAF) in THF has been used for the removal of carbamate protecting groups organic-chemistry.org. The proposed mechanism for the reaction of TBAF with a phenylcarbamate involves the deprotonation of the carbamate's NH group, leading to the formation of an isocyanate intermediate. This intermediate is then hydrolyzed by water molecules present in the TBAF solution to yield the free amine acs.org.

2-Mercaptoethanol (B42355) : A nucleophilic deprotection protocol using 2-mercaptoethanol in the presence of potassium phosphate (B84403) tribasic has been developed for Cbz, Alloc, and methyl carbamates. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov This method is particularly effective for substrates with sensitive functional groups that are incompatible with standard hydrogenolysis or Lewis acid conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Computational studies support a proposed SN2 mechanism for this deprotection method organic-chemistry.org.

Diethylenetriamine : Diethylenetriamine has been shown to be effective for the direct cleavage of unactivated carbamates and ureas without the need for additional reagents or catalysts. organic-chemistry.orgnih.govacs.orgelsevierpure.com The reaction proceeds in good yield, is not affected by air or moisture, and can be used for challenging substrates like N,N-disubstituted carbamates. nih.govacs.org This method also demonstrates high chemoselectivity, allowing for the cleavage of carbamates in the presence of amides organic-chemistry.orgacs.orgelsevierpure.com.

| Nucleophile | Typical Conditions | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| TBAF | THF | General carbamates | Mild conditions | organic-chemistry.org |

| 2-Mercaptoethanol | K₃PO₄, DMAc, 75°C | Cbz, Alloc, methyl carbamates | Tolerates sensitive functional groups | organic-chemistry.orgnih.gov |

| Diethylenetriamine | 130°C | Unactivated carbamates, ureas | No additional reagents, chemoselective | organic-chemistry.orgnih.govacs.org |

The β-elimination reaction is a powerful strategy used in the design of self-immolative or releasable linkers, where a specific trigger initiates a cascade of reactions leading to the cleavage of a carbamate bond and release of a molecule. sigutlabs.com This approach is widely used in the development of prodrugs and antibody-drug conjugates (ADCs) sigutlabs.comnih.gov.

The cleavage rate in these systems is controlled by an electron-withdrawing "modulator" group that regulates the acidity of an adjacent C-H bond. researchgate.net Base-catalyzed removal of this proton initiates a rapid β-elimination, cleaving the carbamate bond. prolynxinc.com This mechanism allows for tunable release rates that are not dependent on serum enzymes. prolynxinc.com The design often involves connecting a drug to a macromolecule via the cleavable carbamate linker nih.gov. The process can be adapted for molecules with phenolic hydroxyl groups by using a methylene (B1212753) adaptor to connect the drug to the carbamate nitrogen nih.govprolynxinc.com. The stability of the linker against spontaneous hydrolysis can be enhanced by attaching an electron-withdrawing group to the carbamate nitrogen prolynxinc.com. Structural modifications to the aromatic portion of the self-immolative linker, such as the position of a nitro group or the presence of methyl groups, can significantly affect the rate of β-elimination acs.org.

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. Tetrazine-based cleavage reactions represent a cutting-edge strategy for the controlled release of molecules. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO) is a cornerstone of this approach. chemrxiv.orgacs.orgnih.gov

In a "click-to-release" strategy, a carbamate-linked molecule is attached to the TCO. acs.orgnih.gov The rapid IEDDA reaction with a tetrazine triggers a subsequent elimination reaction that cleaves the carbamate and releases the molecule. chemrxiv.orgnih.gov A newer development reverses the roles, where a TCO activator reacts with a tetrazine linker that is substituted with a methylene-linked carbamate. acs.orgnih.govtue.nlutuvolter.fi This reaction leads to a 1,4-elimination of the carbamate. acs.orgnih.govtue.nl Mechanistic studies have identified the 2,5-dihydropyridazine tautomer as the key releasing species in this process. chemrxiv.orgacs.orgnih.gov This advanced bioorthogonal cleavage reaction is exceptionally fast, with rates up to three orders of magnitude higher than the parent click-to-release reaction, enabling efficient drug liberation in biological media like plasma. chemrxiv.orgnih.govacs.org

| Strategy | Reactants | Mechanism | Advantage | Reference |

|---|---|---|---|---|

| 'Click-to-Release' (Parent) | Carbamate-linked TCO + Tetrazine | IEDDA followed by pyridazine (B1198779) elimination | Fast bioorthogonal conjugation | acs.orgnih.gov |

| Reversed Role Cleavage | TCO + Carbamate-linked Tetrazine | IEDDA followed by 1,4-elimination via 2,5-DHP tautomer | Extremely high reaction rates (up to 1000x faster) | chemrxiv.orgacs.orgnih.gov |

Chemoselectivity in Reactions of Substituted Carbamates

Competitive N-H vs. C=O Addition in Catalyzed Processes

In catalyzed reactions involving nitrophenyl carbamates, the primary site of nucleophilic attack is the electrophilic carbonyl carbon. The strong electron-withdrawing nature of the nitrophenyl group significantly enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to addition reactions. This inherent reactivity often directs the chemoselectivity towards C=O addition over reactions involving the N-H bond.

The mechanism for reactions such as aminolysis or hydrolysis typically involves the nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. emerginginvestigators.org The subsequent collapse of this intermediate leads to the cleavage of the C-O bond and the expulsion of the stable nitrophenoxide ion. For instance, in reactions with amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), the process initiates with a nucleophilic attack of an imine nitrogen onto the carbonyl carbon, followed by the elimination of a p-nitrophenoxide ion. nih.gov

While the carbamate N-H bond can participate in hydrogen bonding, which can influence intermolecular interactions and conformational preferences, its reactivity as a nucleophile or an acidic proton is generally overshadowed by the high electrophilicity of the adjacent carbonyl group. acs.org In most catalyzed processes, the reaction pathway is dominated by the addition to the C=O group, as this leads to the displacement of the highly effective nitrophenyl leaving group.

Influence of Substituent Effects on Carbamate Reactivity and Stability, particularly the Nitrophenyl Moiety as a Leaving Group

The reactivity and stability of carbamates are heavily influenced by the electronic character of their substituents. The nitrophenyl moiety, in particular, plays a crucial role as an effective leaving group, which is a key factor in the utility of nitrophenyl carbamates in synthesis. acs.org

The presence of an electron-withdrawing nitro group on the phenyl ring is critical. This group stabilizes the resulting phenoxide anion through resonance and inductive effects after it has been cleaved from the carbamate. The stability of the leaving group is a primary determinant of the reaction rate in nucleophilic acyl substitution. 4-Nitrophenol, for example, is a good leaving group due to its relatively low pKa (7.15 at 25°C), which facilitates deprotection and other reactions under mild conditions. emerginginvestigators.org

Quantitative structure-activity relationship (QSAR) studies have demonstrated a clear correlation between the electronic properties of substituents and carbamate reactivity. Electron-withdrawing groups on the O-phenyl ring increase the carbamate's reactivity toward nucleophiles by enhancing the electrophilicity of the carbonyl carbon. nih.gov This relationship can often be described by the Hammett equation, which correlates reaction rates with constants (σ) representing the electron-donating or electron-withdrawing ability of substituents. nih.govrsc.org For example, studies on the enzymatic hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters, which share mechanistic similarities with carbamates, show a correlation between hydrolytic rates and the charge density of the carbonyl carbon. semanticscholar.org

Conversely, electron-donating substituents on the benzyl (B1604629) ring of nitrobenzyl carbamates have been shown to accelerate the fragmentation of the corresponding hydroxylamines formed after reduction. rsc.orgresearchgate.net This acceleration is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the fragmentation process. rsc.orgresearchgate.net

| Substituent (on Phenyl Ring) | Hammett Constant (σ) | Effect on Carbonyl Carbon | Effect on Reactivity/Leaving Group Ability |

|---|---|---|---|

| -NO₂ (Nitro) | +0.78 | Strongly Electron-Withdrawing (Increases Electrophilicity) | Increases reactivity; stabilizes leaving group |

| -CN (Cyano) | +0.66 | Electron-Withdrawing (Increases Electrophilicity) | Increases reactivity |

| -H (Hydrogen) | 0.00 | Neutral (Baseline) | Baseline reactivity |

| -CH₃ (Methyl) | -0.17 | Electron-Donating (Decreases Electrophilicity) | Decreases reactivity |

| -OCH₃ (Methoxy) | -0.27 | Strongly Electron-Donating (Decreases Electrophilicity) | Decreases reactivity |

Hydrolytic Stability and Reactivity Across Varying pH Conditions

The hydrolytic stability of nitrophenyl carbamates is highly dependent on the pH of the surrounding medium. These compounds generally exhibit considerable stability in neutral and acidic aqueous solutions. emerginginvestigators.orgemerginginvestigators.org However, their susceptibility to hydrolysis increases dramatically under basic conditions. emerginginvestigators.orgemerginginvestigators.org

In acidic and neutral environments (pH 2-7), the carbamate linkage is relatively stable, and minimal to no hydrolysis is typically observed. emerginginvestigators.orgzacharyhhouston.com This stability makes nitrophenyl carbamates suitable for use as protecting groups in organic synthesis when acidic conditions are required for other transformations. emerginginvestigators.org

Under alkaline conditions, the rate of hydrolysis is significantly accelerated. emerginginvestigators.orgrsc.org The mechanism of alkaline hydrolysis is proposed to proceed via an E1cB (Elimination Unimolecular conjugate Base) pathway, where the first step is the deprotonation of the carbamate nitrogen to form an anionic intermediate. rsc.org This is followed by the rate-determining expulsion of the nitrophenoxide leaving group to form a transient isocyanate species, which is then rapidly hydrolyzed. The rate of hydrolysis is often directly proportional to the hydroxide (B78521) ion concentration. rsc.org Studies have shown that hydrolysis is most effective at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org

The hydrolysis reaction can be conveniently monitored by spectrophotometry, as the release of the nitrophenol leaving group into a basic solution generates the intensely yellow-colored nitrophenolate ion, which has a strong optical absorbance. emerginginvestigators.orgemerginginvestigators.org

| pH Range | Condition | Relative Rate of Hydrolysis | Predominant Mechanism |

|---|---|---|---|

| 1 - 6 | Acidic | Very Low / Negligible | Stable, minimal reaction |

| 7 | Neutral | Very Low | Stable, minimal reaction |

| 8 - 11 | Mildly Basic | Moderate and Increasing | Bimolecular nucleophilic substitution / E1cB |

| 12 - 14 | Strongly Basic | High / Rapid | E1cB mechanism becomes dominant |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Nitrophenyl Carbamate (B1207046) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. For Phenyl 2-nitrophenylcarbamate, ¹H NMR provides specific information about the chemical environment of the hydrogen atoms.

Supporting information from a study on carbamate synthesis provides the following ¹H NMR spectral data for 2-nitrophenyl carbamate, acquired using a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃). rsc.org The spectrum shows distinct signals corresponding to the protons on the nitrophenyl ring and the amine group:

δ 10.515 (brs, -NH₂) : A broad singlet corresponding to the two protons of the primary amine group.

δ 8.096-8.120 (m, 1H) : A multiplet representing a proton on the nitrophenyl ring.

δ 7.570-7.612 (m, 1H) : A multiplet for another proton on the nitrophenyl ring.

δ 7.151-7.172 (d, J=8.4 Hz, 1H) : A doublet with a coupling constant of 8.4 Hz, characteristic of an aromatic proton coupled to a single neighbor.

δ 6.978-7.017 (t, J=7.6 Hz, 1H) : A triplet with a coupling constant of 7.6 Hz, indicating a proton coupled to two adjacent protons on the aromatic ring. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 10.515 | brs (broad singlet) | - | 2H | -NH₂ |

| 8.096-8.120 | m (multiplet) | - | 1H | Aromatic H |

| 7.570-7.612 | m (multiplet) | - | 1H | Aromatic H |

| 7.151-7.172 | d (doublet) | 8.4 | 1H | Aromatic H |

| 6.978-7.017 | t (triplet) | 7.6 | 1H | Aromatic H |

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. These advanced methods spread spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). libretexts.org For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the phenyl and nitrophenyl rings, confirming their connectivity. libretexts.org

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY along an entire spin system. libretexts.org It transfers magnetization between all protons within a coupled network. libretexts.org This is particularly useful for identifying all protons belonging to a specific aromatic ring system in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). princeton.edu An HSQC spectrum of this compound would allow for the direct assignment of each protonated carbon atom in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This provides crucial information about the three-dimensional structure and conformation of the molecule. For instance, it could reveal the spatial proximity between protons on the phenyl ring and the nitrophenyl ring, offering insights into the preferred orientation of these groups relative to the carbamate linkage.

Mass Spectrometry (MS) Applications in Organic Carbamate Research

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the exact elemental composition of the parent ion, enabling the unambiguous assignment of a molecular formula. For this compound (C₁₃H₁₀N₂O₄), HRMS would distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas, providing definitive confirmation of its identity.

Coupling chromatographic separation with mass spectrometric detection provides a powerful platform for the analysis of complex mixtures and the identification of individual components.

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) : HPLC is the preferred chromatographic method for thermally labile compounds like many carbamates. taylorfrancis.com The separation occurs in the liquid phase, avoiding high temperatures that could cause decomposition. taylorfrancis.com An HPLC-MS method would be suitable for analyzing the purity of a this compound sample or for identifying it within a reaction mixture. nih.govmdpi.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for carbamate analysis. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) : While many carbamates are thermally unstable, GC-MS can be employed, sometimes requiring derivatization to increase thermal stability and volatility. researchgate.net The direct analysis of carbamates by GC can be challenging as they may decompose in the high-temperature injection port. researchgate.net However, GC-MS has been used to study the photodegradation of carbamate pesticides, where the formation of corresponding phenols is a common result. nih.gov For this compound, a GC-MS analysis could potentially lead to the detection of fragments such as phenol (B47542) and 2-nitrophenol (B165410) if decomposition occurs.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR spectroscopy is highly effective for identifying the key functional groups in this compound. A study provided the following characteristic absorption bands from an FTIR spectrum recorded using KBr pellets rsc.org:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3422-3339 | -NH stretching | Amine (-NH₂) |

| 1707 | >C=O stretching | Carbamate Carbonyl |

| 1616 | -NH bending | Amine (-NH₂) |

| 1384 | -CN stretching | Amine |

| 1211 | C-O stretching | Ester |

Research on N-alkyl-o-nitrophenylcarbamates has shown that these compounds can exhibit two distinct carbonyl stretching bands in their solid-state IR spectra, while showing only one band in solution. researchgate.net This phenomenon is attributed to the presence of more than one molecule in the asymmetric unit of the crystal lattice, leading to different environments for the carbonyl groups. researchgate.net This highlights the sensitivity of IR spectroscopy to the solid-state packing and intermolecular interactions, such as N–H···O=C hydrogen bonding, which forms chains of molecules in the crystal structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Mechanistic Investigations

UV-Vis spectroscopy is a powerful tool for probing the kinetics and mechanisms of chemical reactions involving chromophoric species. The presence of the nitrophenyl group in this compound makes this technique particularly well-suited for studying its chemical transformations, such as hydrolysis.

The hydrolysis of nitrophenyl carbamates can be effectively monitored using UV-Vis spectroscopy. The reaction typically involves the cleavage of the carbamate bond, which, under basic conditions, leads to the formation of a nitrophenolate ion. This ion exhibits a strong and distinct absorbance in the visible region of the electromagnetic spectrum, providing a clear spectroscopic signal to track the progress of the reaction.

The hydrolysis of carbamates bearing a nitrophenol leaving group is significantly accelerated in basic conditions. emerginginvestigators.org In acidic or neutral environments, the rate of hydrolysis is often minimal. However, as the pH increases, the rate of cleavage also increases. This process can be followed by monitoring the increase in absorbance at a specific wavelength corresponding to the formation of the nitrophenolate product. For instance, the hydrolysis of 4-nitrophenyl carbamates is often monitored around 413 nm, which is near the maximum absorbance of the 4-nitrophenolate (B89219) ion. emerginginvestigators.org

Kinetic data can be derived from the time-dependent changes in absorbance. By measuring the absorbance at regular intervals, a reaction profile can be constructed. These data allow for the determination of initial reaction rates and can be used to deduce the order of the reaction and calculate rate constants. The relationship between pH and the rate of hydrolysis can be systematically investigated to generate a pH-rate profile, which provides valuable insights into the reaction mechanism. For many nitrophenyl carbamates, the hydrolysis proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism in neutral to moderately alkaline solutions. researchgate.netuniversityofgalway.ienih.gov

Due to the limited availability of specific kinetic data for this compound, the following table presents representative data for a closely related compound, a 4-nitrophenyl carbamate, illustrating how hydrolysis rates change with pH. The data is based on the final absorbance measured after a fixed time, which is proportional to the initial rate of hydrolysis. emerginginvestigators.org

| pH | Relative Initial Rate of Hydrolysis (Arbitrary Units based on Absorbance) |

|---|---|

| 7 | Minimal |

| 8 | Low |

| 9 | Moderate |

| 10 | High |

| 11 | Very High |

| 12 | Maximum |

| 13 | Slight Decrease from Maximum |

This interactive table illustrates the general trend of increasing hydrolysis rate with increasing pH for a nitrophenyl carbamate, as monitored by UV-Vis spectroscopy.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For a molecule like this compound, X-ray diffraction studies provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

In the structure of Phenyl N-(5-chloro-2-nitrophenyl)carbamate, the dihedral angle between the two benzene (B151609) rings is approximately 79.5°. The carbamate group itself is nearly planar, and its orientation relative to the two aromatic rings is a key structural feature. Intermolecular interactions, such as weak C-H···O hydrogen bonds, play a crucial role in stabilizing the crystal lattice, often linking the molecules into a two-dimensional network.

The following table summarizes the crystallographic data for Phenyl N-(5-chloro-2-nitrophenyl)carbamate, which serves as a model for understanding the solid-state structure of this compound.

| Crystallographic Data for Phenyl N-(5-chloro-2-nitrophenyl)carbamate | |

|---|---|

| Chemical Formula | C₁₃H₉ClN₂O₄ |

| Molecular Weight | 292.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4760 (17) |

| b (Å) | 5.9270 (12) |

| c (Å) | 24.996 (5) |

| β (°) | 94.77 (3) |

| Volume (ų) | 1251.4 (4) |

| Z | 4 |

This interactive table presents the key crystallographic parameters for a compound structurally analogous to this compound, providing a basis for understanding its solid-state conformation.

Obtaining single crystals of sufficient quality for SCXRD analysis can be a significant challenge. Advanced crystallization methodologies have been developed to address this bottleneck for difficult-to-crystallize compounds, including some carbamates.

Crystalline Sponge Method: This innovative technique allows for the determination of a molecule's structure without the need to crystallize the sample itself. The method utilizes a pre-formed porous crystalline framework, or "crystalline sponge," which can absorb and orient the target molecules within its pores. The ordered arrangement of the guest molecules within the host crystal lattice allows for their structure to be determined by X-ray diffraction. This approach is particularly valuable for samples that are available in only minute quantities or are oils or liquids at room temperature.

Microbatch Under-Oil: This is a batch crystallization method where very small droplets of the sample and precipitant solution are equilibrated under a layer of oil, such as paraffin (B1166041) or silicone oil. The oil prevents the rapid evaporation of the solvent, allowing for slow and controlled crystal growth. By using mixtures of different oils (e.g., paraffin and silicone oil), the rate of solvent vapor diffusion can be modulated, providing a means to screen a wider range of crystallization conditions. This technique is often successful in producing high-quality crystals when traditional vapor diffusion methods fail and is particularly useful for sensitive molecules like proteins and some organic compounds.

Computational Chemistry Approaches to Nitrophenyl Carbamate Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating reaction pathways, identifying key intermediates, and determining the energetic profiles of chemical transformations involving carbamates.

A critical aspect of these studies is the characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy barrier, which dictates the reaction rate. DFT allows for the precise location of these transient structures and the calculation of their activation energies nih.gov. For example, in the palladium-catalyzed formation of a carbamate (B1207046), DFT was used to identify transition states for key steps like dehydrogenation and chlorine elimination, providing a quantitative understanding of the energy barriers that must be overcome for the reaction to proceed nih.govmdpi.com. These computational approaches can explore reaction pathways that are difficult to observe experimentally, offering a detailed molecular-level picture of the transformation nsf.gov.

| Reaction Step | Description | Calculated Energy Change (kcal/mol) |

|---|---|---|

| Pathway 1 Start | Dehydrogenation of (R)-(-)-2-phenylglycinol | -64.9 |

| Pathway 1 Total | Net energy change for the first mechanistic route | -84.7 |

| Pathway 2 Start | Initial energy barrier for the second mechanistic route | +90.1 |

| Combined Pathways | Total reaction energy including regeneration of intermediates | -238.7 |

Furthermore, computational methods are crucial for identifying and characterizing short-lived or unstable reaction intermediates that are difficult to isolate or detect experimentally nih.gov. In the synthesis of carbamates, DFT calculations have been used to propose and validate the structures of key intermediates, and these computational results often align well with experimental data, such as NMR spectroscopy, supporting the proposed mechanistic pathways researchgate.netnih.gov. For photolabile carbamates like o-nitrobenzyl derivatives, computational studies help elucidate the mechanism of cleavage, which proceeds through the formation of an aci-nitro intermediate nih.govacs.org.

Computational Modeling of Molecular Interactions and Reactivity

Computational modeling provides a lens to examine the fundamental electronic and structural properties of molecules like Phenyl 2-nitrophenylcarbamate, explaining their reactivity and interactions.

The reactivity of carbamates is heavily influenced by their electronic structure, particularly the delocalization of the nitrogen lone pair electrons into the carbonyl group, a phenomenon known as amide resonance nih.govacs.org. This resonance, which can be represented by multiple contributing structures, imparts a degree of double-bond character to the C–N bond, restricting rotation and influencing the molecule's conformation acs.orgresearchgate.net. DFT calculations are used to analyze this electron distribution and explore the potential energy surface, which maps the system's energy as a function of its geometry nih.gov. This exploration helps identify the most stable conformations (energy minima) of the carbamate. Carbamates can exist as syn and anti rotamers, with the anti form often being slightly more stable due to steric and electrostatic factors nih.gov.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Phenyl N-(5-chloro-2-nitrophenyl)carbamate | Dihedral angle between benzene (B151609) rings | 79.5 (1)° | nih.gov |

| Phenyl N-(4-nitrophenyl)carbamate (Molecule A) | Dihedral angle between aromatic rings | 48.18 (14)° | nih.govresearchgate.net |

| Phenyl N-(4-nitrophenyl)carbamate (Molecule B) | Dihedral angle between aromatic rings | 45.81 (14)° | nih.govresearchgate.net |

Computational models are adept at disentangling the complex interplay of steric and electronic effects that govern carbamate transformations. Steric effects arise from the spatial arrangement of atoms, where bulky substituents can hinder reaction pathways or favor specific conformations. Electronic effects relate to how substituents donate or withdraw electron density, altering the reactivity of the carbamate group nih.govacs.org.

For instance, the electronegativity of substituents can affect bond angles and dipole moments, influencing the energy difference between syn and anti isomers nih.govacs.org. Computational techniques such as the Activation Strain Model (ASM) combined with Natural Energy Decomposition Analysis (NEDA) can be used to quantitatively separate the contributions of steric hindrance and electronic interactions to the activation energy of a reaction. This approach has been applied to understand stereoselectivity in polymerization reactions involving complex catalysts, revealing how subtle modifications to ligand structure affect the process mdpi.com. These analyses provide a detailed rationale for experimentally observed reactivity trends and are crucial for the rational design of molecules with desired properties mdpi.com.

Computational Design and Optimization of Synthetic Pathways for Carbamates

Beyond analysis, computational chemistry serves a predictive role in the de novo design of synthetic pathways and the optimization of existing ones. By simulating reaction outcomes under various conditions, computational methods can screen for optimal catalysts, reagents, and reaction parameters before they are tested in the lab, saving significant time and resources mdpi.com.

Computational studies can provide valuable insights for catalyst optimization. For example, after elucidating the mechanism of a palladium-catalyzed carbamate synthesis, the computational results can suggest that modifications to the catalyst's ligands could enhance efficiency and selectivity researchgate.netnih.gov. Similarly, by understanding the conformational landscape of carbamate monomers through DFT calculations, researchers can lay the foundation for designing sequence-defined polymers with specific, programmable thermal and material properties researchgate.net. This predictive power allows for the rational design of new functional materials built from carbamate units researchgate.net.

Strategic Applications of Nitrophenyl Carbamates As Synthetic Intermediates

Role as Protecting Groups for Amines and Amino Acids in Advanced Organic and Peptide Synthesis

In the intricate field of organic and peptide synthesis, the temporary masking of reactive functional groups is a fundamental strategy. Carbamates are widely recognized as effective protecting groups for amines. chemistryviews.orgorganic-chemistry.orgmasterorganicchemistry.com Among these, nitrophenyl carbamates, particularly those with a nitro group at the ortho or para position, offer distinct advantages. The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, for instance, has been established as a photolabile amino protecting group for amino acids. google.comresearchgate.net This characteristic is highly valuable in photolithographic solid-phase peptide synthesis, where light is used to selectively deprotect specific areas of a synthetic array. google.com

The photolability of the NPPOC group allows for its removal under mild conditions using UV light, a process that is orthogonal to many other protecting group strategies that rely on acidic or basic conditions for cleavage. google.comresearchgate.netug.edu.plemerginginvestigators.org This orthogonality is crucial in the synthesis of complex peptides and other molecules with multiple sensitive functional groups. organic-chemistry.org Research has shown that NPPOC-protected amino acids can be deprotected approximately twice as fast as those protected with the more traditional o-nitroveratryloxycarbonyl (NVOC) group upon exposure to UV light. google.comresearchgate.net

The general utility of nitrophenyl carbamates as protecting groups stems from their stability under various reaction conditions while allowing for facile removal when desired. emerginginvestigators.orgemerginginvestigators.org For example, 4-nitrophenyl carbonates and carbamates are stable in acidic and neutral aqueous solutions but are readily cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org This tunable reactivity makes them valuable tools for chemists designing complex synthetic routes.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation chemistryviews.orgmasterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) chemistryviews.orgmasterorganicchemistry.com |

| 2-(2-Nitrophenyl)propyloxycarbonyl | NPPOC | UV Light google.comresearchgate.netresearchgate.netug.edu.pl |

Precursors in the Synthesis of Ureas, Isocyanates, and Polyurethane Building Blocks

Nitrophenyl carbamates serve as valuable precursors for the synthesis of ureas, isocyanates, and, by extension, polyurethane building blocks. The activated nature of the nitrophenyl ester allows for the facile displacement of the nitrophenoxide leaving group by nucleophiles such as amines, leading to the formation of ureas. mdpi.comresearchgate.netbioorganic-chemistry.com This reactivity has been exploited in the development of general methods for the preparation of both symmetrical and unsymmetrical ureas. researchgate.netbioorganic-chemistry.com For example, a two-step, one-pot synthesis can be employed where an amine is first reacted with a bis(o-nitrophenyl) carbonate to form an intermediate nitrophenyl carbamate (B1207046), which is then reacted with a second amine to yield the desired urea (B33335). mdpi.com

Furthermore, the thermal decomposition of carbamates is a well-established, phosgene-free method for the production of isocyanates. nih.govresearchgate.net While the direct synthesis of isocyanates from the reductive carbonylation of nitroaromatics is possible, it often requires harsh conditions. researchgate.net A two-step process involving the formation of a carbamate intermediate, which is then thermally cleaved, offers a milder alternative. nih.gov Aryl carbamates can be converted to their corresponding isocyanates by heating at elevated temperatures. google.com This process is central to non-phosgene routes for producing key polyurethane precursors like 4,4′-diphenylmethane diisocyanate (MDI). google.com

The synthesis of polyurethanes traditionally relies on the reaction of diisocyanates with polyols. sintef.noacs.org The ability to generate isocyanates from nitrophenyl carbamates provides an indirect but important link to the polyurethane industry, offering a pathway that avoids the use of highly toxic phosgene (B1210022). sintef.noacs.org

Table 2: Synthesis of Ureas from a Nitrophenyl Carbamate Intermediate

| Amine 1 | Amine 2 | Resulting Urea | Reference |

|---|---|---|---|

| Benzylamine | Various Diamines | Bis-ureas | mdpi.com |

| Cyclohexanemethylamine | - | N-Cyclohexylmethylurea (after deprotection) | bioorganic-chemistry.com |

Intermediate Compounds in the Construction of Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis and screening of large numbers of compounds to identify new drug leads and other bioactive molecules. Nitrophenyl carbamates have proven to be useful intermediates in this field due to their predictable reactivity and suitability for automated synthesis. acs.orgacs.orgnih.gov

The reaction of nitrophenyl carbamates with a diverse range of amines allows for the generation of large libraries of urea derivatives. acs.org This approach has been successfully employed in both solid-phase and solution-phase parallel synthesis. acs.org For instance, 4-nitrophenyl 2-azidoethylcarbamate derivatives have been used as activated building blocks for the creation of urea-moiety-containing compound libraries. acs.org The activated nature of the carbamate facilitates the coupling reaction, leading to high yields and purities of the desired products, which is a critical requirement for the efficient construction of chemical libraries.

Design Elements in Bioconjugation and Chemical Biology Tool Development

The unique properties of the nitrophenyl group, particularly its susceptibility to cleavage under specific conditions, make nitrophenyl carbamates attractive design elements in the field of bioconjugation and the development of chemical biology tools.

Photolabile protecting groups, such as those derived from 2-nitrobenzyl alcohol, are a cornerstone of controlled release technologies. The underlying principle of photolabile cleavage can be extended to linker design. A nitrophenyl carbamate linkage can be engineered to be cleavable by light, allowing for the controlled release of a conjugated molecule, such as a drug or a fluorescent probe, at a specific time and location. This spatiotemporal control is highly desirable in many biological applications.

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of cleavable scaffolds that can be integrated into bioorthogonal reaction schemes is an active area of research. A nitrophenyl carbamate moiety could be incorporated into a larger molecule as a cleavable unit. For example, a molecule could be attached to a biomolecule of interest via a bioorthogonal reaction, and the nitrophenyl carbamate linker could then be cleaved under specific conditions (e.g., photolysis or enzymatic action) to release the molecule or activate a function.

Building Blocks for Complex Molecular Architectures and Heterocyclic Synthesis

Beyond their role as protecting groups and activated precursors for ureas and isocyanates, carbamates in general are versatile building blocks for the synthesis of more complex molecular architectures and heterocyclic compounds. researchgate.net The carbamate functionality can be manipulated in numerous ways to introduce new functional groups and build molecular complexity.

While specific examples detailing the use of Phenyl 2-nitrophenylcarbamate in the synthesis of complex heterocyclic systems are not extensively documented in the provided search results, the general reactivity of activated carbamates suggests their potential in this area. For instance, the reaction of a nitrophenyl carbamate with a bifunctional nucleophile could initiate a cyclization cascade to form a heterocyclic ring. The ability to function as both a protecting group and a reactive handle makes nitrophenyl carbamates valuable tools for the synthetic chemist aiming to construct intricate molecular targets.

Q & A

Q. What are the recommended synthetic routes for Phenyl 2-nitrophenylcarbamate, and how can purity be validated?

this compound can be synthesized via carbamate-forming reactions, such as the condensation of phenyl chloroformate with 2-nitrophenylamine in anhydrous conditions. Critical steps include maintaining a moisture-free environment to prevent hydrolysis and using triethylamine as a base to neutralize HCl byproducts. Purity validation typically employs reversed-phase HPLC with UV detection (e.g., 254 nm), comparing retention times to standards. Lipophilicity calculations (log k) via HPLC capacity factors can further confirm structural consistency . For derivatives, derivatization protocols (e.g., phenyl isothiocyanate in ) may be adapted for functional group analysis.

Q. How should researchers characterize the stability of this compound under varying pH conditions?

Stability studies require incubating the compound in buffered solutions (pH 1–12) at 25–37°C, followed by periodic HPLC analysis to monitor degradation products. For example, carbamates are prone to hydrolysis under alkaline conditions, yielding phenyl alcohol and 2-nitrophenyl isocyanate. Kinetic modeling (e.g., first-order decay) can quantify degradation rates. NMR tracking of proton shifts in aqueous environments (e.g., disappearance of carbamate carbonyl peaks) provides complementary evidence .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can model the compound’s electronic structure. Key parameters include the energy gap between HOMO (nucleophile) and LUMO (carbamate carbonyl), which dictates electrophilicity. Solvent effects (e.g., polarizable continuum models) refine predictions for reaction pathways. Studies in and validate DFT’s accuracy for thermochemical properties (e.g., atomization energies ±2.4 kcal/mol), making it suitable for mechanistic insights .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data involving carbamate derivatives?

Discrepancies may arise from assay conditions (e.g., substrate concentration, buffer ionic strength). Standardize protocols using p-nitrophenyl phosphate (pNPP) as a chromogenic substrate (), and measure inhibition constants (Ki) via Michaelis-Menten kinetics. Control variables such as pre-incubation time with the enzyme (e.g., LMW-PTPs) and validate results with orthogonal methods like isothermal titration calorimetry (ITC). Cross-referencing with structural analogs (e.g., phenyl 3,4-diaminobenzoate in ) can identify substituent-specific effects .

Q. How can researchers design a structure-activity relationship (SAR) study for carbamate derivatives targeting kinase inhibition?

SAR requires synthesizing derivatives with systematic substitutions (e.g., nitro group position, phenyl ring modifications) and testing against kinase panels. Use molecular docking (e.g., GOLD 5 software in ) to predict binding modes in active sites (e.g., PDB 2QBS). Correlate computed binding energies (ΔG) with experimental IC50 values. For carbamates, prioritize substituents that enhance electrophilicity (e.g., electron-withdrawing groups) while maintaining solubility via log P optimization .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

LC-MS/MS in MRM mode provides high sensitivity for trace analytes (e.g., unreacted 2-nitrophenylamine). Complementary GC-MS can identify volatile byproducts (e.g., isocyanates). For quantification, use internal standards like deuterated analogs. highlights derivatization agents (e.g., DNPH for carbonyl detection), adaptable for impurity profiling .

Q. How should researchers address discrepancies between calculated and experimental lipophilicity (log P) values?

Re-evaluate computational models (e.g., atomistic vs. fragment-based approaches) and validate with HPLC-derived log k values (). Adjust for ionization effects using pH-dependent shake-flask methods. Contradictions may arise from solvent system polarity; use octanol-water partitioning as a benchmark .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.